2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H20ClN3O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group and an ethanamine chain.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate the interactions of piperazine derivatives with biological molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzenesulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or pharmaceutical development .
Comparison with Similar Compounds
2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride can be compared with other piperazine derivatives, such as:
1-(4-benzylpiperazin-1-yl)ethan-1-amine: This compound has a benzyl group instead of a benzenesulfonyl group, leading to different chemical and biological properties.
1-(4-methylpiperazin-1-yl)ethan-1-amine:
1-(4-phenylpiperazin-1-yl)ethan-1-amine: The phenyl group provides distinct interactions with molecular targets compared to the benzenesulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
2613385-15-0 |
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Molecular Formula |
C12H21Cl2N3O2S |
Molecular Weight |
342.3 |
Purity |
95 |
Origin of Product |
United States |
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